N-[3-[3-(dimethylamino)-1,2,4-triazol-1-yl]phenyl]-2-(2-methylpyrazol-3-yl)piperidine-1-carboxamide
Description
N-[3-[3-(dimethylamino)-1,2,4-triazol-1-yl]phenyl]-2-(2-methylpyrazol-3-yl)piperidine-1-carboxamide is a complex organic compound that features a triazole ring, a pyrazole ring, and a piperidine ring
Properties
IUPAC Name |
N-[3-[3-(dimethylamino)-1,2,4-triazol-1-yl]phenyl]-2-(2-methylpyrazol-3-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8O/c1-25(2)19-21-14-28(24-19)16-8-6-7-15(13-16)23-20(29)27-12-5-4-9-18(27)17-10-11-22-26(17)3/h6-8,10-11,13-14,18H,4-5,9,12H2,1-3H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBBOYHNDDHUKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2C(=O)NC3=CC(=CC=C3)N4C=NC(=N4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[3-(dimethylamino)-1,2,4-triazol-1-yl]phenyl]-2-(2-methylpyrazol-3-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a [3+2] cycloaddition reaction between an azide and an alkyne, catalyzed by copper(I) ions . The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone . The final step involves coupling the triazole and pyrazole intermediates with a piperidine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and condensation reactions, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-[3-(dimethylamino)-1,2,4-triazol-1-yl]phenyl]-2-(2-methylpyrazol-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
N-[3-[3-(dimethylamino)-1,2,4-triazol-1-yl]phenyl]-2-(2-methylpyrazol-3-yl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-[3-(dimethylamino)-1,2,4-triazol-1-yl]phenyl]-2-(2-methylpyrazol-3-yl)piperidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyrazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of proteins, modulating their activity. This compound may also affect signaling pathways by altering the function of key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1H-1,2,4-triazol-1-yl)phenyl]-2-(2-methylpyrazol-3-yl)piperidine-1-carboxamide
- N-[3-(dimethylamino)phenyl]-2-(2-methylpyrazol-3-yl)piperidine-1-carboxamide
Uniqueness
N-[3-[3-(dimethylamino)-1,2,4-triazol-1-yl]phenyl]-2-(2-methylpyrazol-3-yl)piperidine-1-carboxamide is unique due to the presence of both a triazole and a pyrazole ring, which confer distinct chemical properties and biological activities. The combination of these rings in a single molecule allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
